molecular formula C14H13BrO2 B11835802 2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one CAS No. 848476-01-7

2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one

Cat. No.: B11835802
CAS No.: 848476-01-7
M. Wt: 293.15 g/mol
InChI Key: ZDIMYQWYXOGDHC-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one is a high-purity chemical intermediate designed for research applications. As an α-halogenated naphthyl ketone, this compound is a valuable scaffold in organic synthesis, particularly in the construction of more complex heterocyclic structures. Based on the chemistry of analogous naphthalene derivatives, this reagent is expected to serve as a key precursor in medicinal chemistry for the development of potential pharmacologically active molecules . Its structure is closely related to other bromo-substituted methoxyacetophenones that have been documented as "very important intermediate[s]" for the synthesis of thiazole-substituted hydrazones, a class of compounds studied for their coordinating capability and biological activities . Similarly, naphthoic acid derivatives represent a significant scaffold in drug discovery, with research highlighting their potential as potent antagonists for specific receptors . Researchers can utilize this compound to explore new chemical entities in areas such as antibacterial and anti-inflammatory agent development . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

848476-01-7

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone

InChI

InChI=1S/C14H13BrO2/c1-2-17-14-8-7-11(13(16)9-15)10-5-3-4-6-12(10)14/h3-8H,2,9H2,1H3

InChI Key

ZDIMYQWYXOGDHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 1-(4-ethoxynaphthalen-1-yl)ethanone (10 mmol) is reacted with HBr (12 mmol) in water at 0–20°C. NaNO₂ (5 mmol) is added dropwise to generate nitrous acid, which facilitates enol formation. KI (5 mol%) enhances bromide ion activity, promoting electrophilic attack at the alpha-carbon. The reaction proceeds via acid-catalyzed enolization, followed by bromonium ion formation and subsequent bromide displacement (Figure 1).

Key Parameters:

  • Temperature: 0°C initial, ramping to 20°C

  • Solvent: Water (with chloroform extraction post-reaction)

  • Yield: ~85% after column chromatography (silica gel, ethyl acetate/petroleum ether)

Challenges and Optimizations

  • Solubility Issues : The hydrophobic naphthalene ring necessitates mixed solvent systems (e.g., water/CHCl₃) to enhance substrate solubility.

  • Byproduct Formation : Over-bromination is mitigated by strict stoichiometric control of HBr and reaction monitoring via TLC.

Friedel-Crafts Acylation Followed by Bromination

An alternative approach constructs the naphthalene backbone prior to bromination. This method begins with 4-ethoxynaphthalene, which undergoes Friedel-Crafts acylation to install the ketone moiety.

Step 1: Synthesis of 1-(4-Ethoxynaphthalen-1-yl)ethanone

4-Ethoxynaphthalene is acylated using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. The ethoxy group directs electrophilic attack to the para position, yielding the ketone in ~70% yield.

Reaction Equation:

4-Ethoxynaphthalene+CH₃COClAlCl₃1-(4-Ethoxynaphthalen-1-yl)ethanone+HCl\text{4-Ethoxynaphthalene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{1-(4-Ethoxynaphthalen-1-yl)ethanone} + \text{HCl}

Step 2: Alpha-Bromination

The ketone is brominated using N-bromosuccinimide (NBS, 1.1 eq) in acetonitrile under radical initiation (AIBN, 0.1 eq) at 80°C. This method avoids aqueous conditions, favoring non-polar intermediates.

Advantages:

  • Higher regioselectivity for mono-bromination

  • Reduced side reactions compared to HBr/NaNO₂

Multi-Step Synthesis from Naphthol Derivatives

Step 1: Ethoxylation of 1-Naphthol

1-Naphthol undergoes Williamson ether synthesis with ethyl bromide (1.2 eq) and K₂CO₃ in DMF at 60°C, yielding 4-ethoxynaphthalen-1-ol (~90% purity).

Step 2: Acetylation via Friedel-Crafts

The ethoxylated naphthol is acetylated using acetic anhydride (1.5 eq) and H₂SO₄ (cat.) at 25°C, forming 1-(4-ethoxynaphthalen-1-yl)ethanone.

Step 3: Bromination with CuBr₂

Bromination using copper(II) bromide (1.1 eq) in acetic acid at 50°C provides the target compound in 78% yield. CuBr₂ acts as both bromine source and Lewis acid, enhancing electrophilicity.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
HBr/NaNO₂ Bromination85%Aqueous, 0–20°CHigh yield, simple workupSolubility challenges
NBS Radical Bromination76%Acetonitrile, 80°CRegioselective, anhydrousRequires radical initiator
CuBr₂ Bromination78%Acetic acid, 50°CSingle-step, no byproductsCorrosive conditions

Mechanistic Insights and Spectral Validation

Bromination Mechanism

Alpha-bromination proceeds via acid-catalyzed enolization, where HBr protonates the ketone oxygen, stabilizing the enol tautomer. Bromine attack at the alpha-carbon forms a bromoketone intermediate, which rearomatizes to yield the product.

Spectral Data:

  • ¹H NMR (CDCl₃): δ 8.2–7.3 (m, 7H, naphthalene), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, CH₃), 4.8 (s, 2H, CH₂Br).

  • IR : 1710 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br) .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanol or 1-(4-ethoxynaphthalen-1-yl)ethylamine.

    Oxidation Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanal or 1-(4-ethoxynaphthalen-1-yl)ethanoic acid.

    Reduction Reactions: Formation of 1-(4-ethoxynaphthalen-1-yl)ethanol.

Scientific Research Applications

2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biochemical pathways. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Physical Properties

Melting points and crystallinity are influenced by substituent polarity and hydrogen-bonding capacity:

Compound Name Substituent Melting Point (°C) Yield (%)
2-Bromo-1-(5-fluoro-1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethan-1-one (2a) Naphthalen-1-ylsulfonyl 165.8–166.4 51
2-Bromo-1-(4-methoxyphenyl)ethanone 4-Methoxyphenyl Not reported Not reported
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-Hydroxyphenyl Not reported Not reported
2-Bromo-1-(5-bromothiophen-2-ylsulfonyl)ethan-1-one (2d) Thiophene sulfonyl 171.0–174.6 29
Reactivity in Heterocycle Formation

α-Bromo ketones are pivotal in forming heterocycles:

  • Thiazoles : 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one reacts with thiourea to yield thiazol-2-amines () .
  • Indoles: Bromoethanones with indole sulfonamides (a–2d) act as ligands for the 5-HT6 receptor, with IC50 values influenced by substituent electronic effects .

Comparison : The ethoxy group’s electron-donating nature may stabilize intermediates in nucleophilic substitutions, enhancing reaction rates compared to electron-withdrawing substituents (e.g., sulfonyl groups).

Crystallographic and Spectroscopic Data

  • Crystal Packing: 2-Bromo-1-(4-hydroxyphenyl)ethanone () forms hydrogen-bonded dimers, while 2-bromo-1-(4-methoxyphenyl)ethanone () exhibits planar geometry with C–C bond lengths of 0.009 Å .
  • Spectroscopy: IR spectra of bromoethanones show carbonyl stretches near 1700 cm⁻¹, with shifts depending on substituent electron effects (e.g., electron-withdrawing groups increase νC=O frequency) .

Biological Activity

2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

  • IUPAC Name : 2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone
  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • CAS Number : 51012-63-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the ethoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Key Mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It appears to affect signaling pathways related to cell cycle regulation.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in macrophages

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • A study tested the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.
  • Cancer Cell Line Study :
    • In vitro testing on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its role as a potential anticancer agent.
  • Inflammation Model :
    • In a murine model of inflammation, administration of this compound led to a marked decrease in paw edema compared to controls, indicating its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via electrophilic bromination of 1-(4-ethoxynaphthalen-1-yl)ethan-1-one. Key conditions include:

  • Catalysts : Iron(III) bromide enhances regioselectivity at the α-carbonyl position .
  • Reagents : N-Bromosuccinimide (NBS) with p-toluenesulfonic acid (pTSA) in dichloromethane (DCM) achieves ~80% conversion, outperforming Br₂ in acetic acid (65%) .
  • Temperature : Controlled room temperature (20–25°C) minimizes side reactions like ipso-substitution.
    • Critical Consideration : Monitor reaction progress via TLC or HPLC to detect intermediates/by-products (e.g., ring-brominated derivatives) .

Q. How does the ethoxy substituent on the naphthalene ring affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : The ethoxy group increases lipophilicity, enhancing solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. This property is critical for reaction workup and purification .
  • Electronic Effects : The ethoxy group acts as an electron-donating substituent, directing electrophilic bromination to the α-carbonyl position rather than the aromatic ring .
    • Experimental Design : Compare bromination outcomes with methoxy or hydroxyl analogs to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways (electrophilic vs. radical mechanisms) during bromination?

  • Methodological Answer :

  • Pathway Analysis : Use radical traps like TEMPO. If TEMPO suppresses bromination, a radical pathway is implicated. For electrophilic pathways, acid catalysts (e.g., pTSA) stabilize intermediates .
  • Isolation of By-Products : Characterize ipso-substitution products (e.g., ring-brominated derivatives) via NMR or X-ray crystallography to confirm competing mechanisms .
    • Case Study : In analogous systems, NBS/NH₄NO₃ in acetonitrile produced both α-brominated and ring-brominated products, suggesting dual pathways .

Q. What advanced crystallographic techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 305 K for high-resolution data .
  • Refinement : Employ SHELXL for refinement, ensuring a data-to-parameter ratio >15.0 and R-factor <0.06. Anisotropic displacement parameters improve accuracy for heavy atoms (Br) .
    • Example : A related methoxyphenyl analog (R-factor = 0.054) was resolved using SHELXL, validating bond lengths (mean σ = 0.009 Å) .

Q. How can HPLC and NMR be optimized for purity assessment and structural confirmation?

  • Methodological Answer :

  • HPLC : Use a Newcrom R1 reverse-phase column with isocratic elution (acetonitrile/water, 70:30 v/v) at 1.0 mL/min. Retention time ~8.2 min (λ = 254 nm) .
  • NMR : Assign signals via ¹H-¹³C HSQC and HMBC. The carbonyl carbon (C=O) typically resonates at ~195–200 ppm in ¹³C NMR .
    • Data Interpretation : Compare with PubChem data (InChI Key: JOCPGHGWUUBURW-UHFFFAOYSA-N) for validation .

Q. What strategies address discrepancies in biological activity data for halogenated ethanone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. trifluoromethyl) and assess antimicrobial activity via microdilution assays. Lipophilicity (logP) correlates with membrane penetration .
  • Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT) on human cell lines to differentiate target-specific activity from general toxicity .
    • Case Study : Bromine’s electron-withdrawing effect in 2-bromo-4-hydroxyacetophenone enhanced binding to microbial enzymes but increased cytotoxicity at higher concentrations .

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